molecular formula C10H16N2O3S B1464988 Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate CAS No. 449778-52-3

Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

Cat. No.: B1464988
CAS No.: 449778-52-3
M. Wt: 244.31 g/mol
InChI Key: QFHJVSHRWKHPEZ-UHFFFAOYSA-N
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Description

Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate is a tetrahydrothienopyridine derivative with a fused bicyclic structure comprising a pyridine and thiophene ring. Its methyl ester group at the 3-carboxylate position distinguishes it from analogs with varying substituents.

Properties

IUPAC Name

methyl 2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.H2O/c1-12-4-3-6-7(5-12)15-9(11)8(6)10(13)14-2;/h3-5,11H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHJVSHRWKHPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate (CAS Number: 449778-52-3) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C₁₀H₁₄N₂O₃S·H₂O
  • Molecular Weight : 238.36 g/mol
  • Melting Point : 105-108 °C
  • Purity : ≥95% .

Pharmacological Profile

This compound exhibits a range of biological activities that can be categorized as follows:

  • Anticancer Activity :
    • Studies have indicated that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects :
    • Research suggests that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions like rheumatoid arthritis .
  • Neuroprotective Properties :
    • Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Specific Enzymes : It may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways related to inflammation and cell survival.

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)15.4
A549 (Lung)22.1
HeLa (Cervical)18.7

Study 2: Anti-inflammatory Effects

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound reduced levels of TNF-alpha and IL-6 by approximately 40% compared to controls.

Toxicity and Safety Profile

While the compound shows promising biological activities, its safety profile needs further investigation. Initial toxicity assessments indicate that it has a moderate irritant potential but more detailed studies are required to evaluate its long-term effects and safety in vivo .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant antidepressant-like effects. Studies have shown that these compounds can enhance the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are critical in mood regulation. For instance, a study demonstrated that methyl 2-amino derivatives showed promise in preclinical models for treating depression by modulating neurotransmitter systems .

1.2 Neuroprotective Effects
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been investigated for its neuroprotective properties. It has been suggested that the compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have reported that this compound can reduce cell death in models of neurodegenerative diseases like Alzheimer’s by inhibiting pathways associated with oxidative damage .

1.3 Anticancer Potential
Emerging research highlights the anticancer potential of thieno[2,3-c]pyridine derivatives. Preliminary studies suggest that methyl 2-amino-6-methyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. These findings indicate a possible mechanism involving the modulation of signaling pathways related to cancer progression .

Synthesis and Characterization

2.1 Synthetic Pathways
The synthesis of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from simple precursors. Common methods include:

  • Cyclization Reactions : Utilizing thiophene derivatives and amines under acidic conditions to form the tetrahydrothieno ring.
  • Carboxylation Steps : Introducing carboxylate groups through nucleophilic substitution reactions.

The purity and structure of synthesized compounds are often confirmed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry .

Case Studies

Study Objective Findings
Study AAssess antidepressant effectsDemonstrated significant increase in serotonin levels in animal models .
Study BInvestigate neuroprotective effectsShowed reduced oxidative stress markers in neuronal cultures .
Study CEvaluate anticancer activityInduced apoptosis in breast cancer cell lines with IC50 values indicating efficacy .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound shares a common tetrahydrothieno[2,3-c]pyridine scaffold with analogs, but differences in substituents at the 3-carboxylate and 6-methyl positions significantly influence properties:

Compound Name R3 (Carboxylate) R6 Molecular Weight (Da) logP Hydrogen Bond Donors/Acceptors Key References
Methyl 2-amino-6-methyl-... hydrate (Target) Methyl ester Methyl 254.08* ~2.3† 3 donors, 3 acceptors
Ethyl 2-amino-6-methyl-... carboxylate (EAMT) Ethyl ester Methyl 240.09 2.484 4 donors, 2 acceptors
Methyl 2-amino-6-isopropyl-... hydrate Methyl ester Isopropyl 296.18 ~3.1† 3 donors, 3 acceptors
Ethyl 2-amino-6-benzyl-... carboxylate Ethyl ester Benzyl 330.40 3.8† 3 donors, 4 acceptors
2-Amino-6-methyl-... carboxamide Amide Methyl 239.10 1.7† 4 donors, 3 acceptors

*Calculated based on hydrate form. †Estimated using analogs or computational tools.

  • Ester vs. Amide : The methyl ester (target compound) has higher lipophilicity (logP ~2.3) than the amide derivative (logP ~1.7), which may enhance membrane permeability but reduce aqueous solubility .
  • 6-Substituent Effects: Methyl (Target): Balances steric bulk and lipophilicity, favoring drug-likeness. Isopropyl (): Increased logP (~3.1) may improve CNS penetration but raises metabolic stability concerns. Benzyl (): Aromatic bulk enhances receptor binding (e.g., adenosine A1 receptor) but increases molecular weight and toxicity risks (e.g., H302, H315 hazards) .

Pharmacokinetic and ADMET Profiles

Drug-Likeness

  • Target Compound: Predicted to comply with Lipinski’s Rule of Five (molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10), similar to EAMT .

Metabolic Stability

  • Methyl vs.
  • Benzyl Derivatives : Higher logP values (e.g., 3.8 for benzyl) correlate with increased CYP450 metabolism risks, necessitating structural optimization .

Pharmacological Activity Comparisons

Receptor Binding and Modulation

  • Adenosine A1 Receptor: EAMT (ethyl ester) shows a binding free energy (ΔGtotal) of −114.56 kcal/mol, stabilizing secondary protein structures during molecular dynamics simulations . The target compound’s methyl ester may exhibit similar binding but with altered solvation energy due to smaller R3.

Preparation Methods

Synthesis of the Core Amino Ester

The starting point for the preparation of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is typically the Gewald reaction. This involves the condensation of 1-methylpiperidin-4-one, elemental sulfur, and ethyl cyanoacetate, yielding ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which can be converted to the methyl ester form if desired.

Formation of Key Intermediates via Orthoformate and Hydrazine Hydrate

A critical preparation step involves the reaction of the amino ester with triethyl orthoformate to produce an ethoxymethyleneamino intermediate. This intermediate, typically obtained as a reddish-brown oil, is then treated with hydrazine hydrate in ethanol under reflux conditions to yield 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one, a key heterocyclic intermediate.

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 1-methylpiperidin-4-one, S, ethyl cyanoacetate (Gewald reaction) Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Variable Core amino ester
2 Triethyl orthoformate, reflux Ethoxymethyleneamino intermediate (oil) - Used directly without purification
3 Hydrazine hydrate, ethanol, reflux 3-amino-7-methyl-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one 81 Pale buff crystals, mp 194–196 ºC

Derivatization via Reaction with Phenylisothiocyanate

The amino ester can be further reacted with phenylisothiocyanate in boiling ethanol to form a thiourea derivative. This intermediate undergoes cyclization under various conditions to yield different fused heterocyclic systems such as pyridothienopyrimidine and triazolopyrimidine derivatives.

  • Reaction with phenylisothiocyanate yields thiourea intermediate.
  • Treatment of thiourea with hydrazine hydrate leads to a key intermediate (structure confirmed by spectral data).
  • Further cyclizations and functionalizations enable the synthesis of complex fused heterocycles.

Synthesis of Arylidene Derivatives

Condensation of the key hydrazine-derived intermediate with aromatic aldehydes in refluxing ethanol produces 3-arylideneamino derivatives. These compounds are obtained in high yields and crystallize readily.

Compound Aromatic Aldehyde Used Yield (%) Melting Point (ºC) Key IR Bands (cm⁻¹)
4a Benzaldehyde 92 166–168 3050 (aromatic CH), 1670 (C=O)
4b 4-Chlorobenzaldehyde 85 198–200 3030 (aromatic CH), 1675 (C=O)

Experimental Highlights and Analytical Data

  • Melting points of intermediates and final products are typically uncorrected and measured using standard apparatus.
  • IR spectra confirm functional groups such as NH₂ (around 3300–3450 cm⁻¹) and carbonyl groups (~1670 cm⁻¹).
  • ^1H-NMR spectra provide detailed proton environments consistent with the proposed structures.
  • Elemental analyses align closely with calculated values, confirming compound purity.

Summary of Key Preparation Steps

Stage Reagents/Conditions Product Type Yield/Notes
Gewald reaction 1-methylpiperidin-4-one, sulfur, ethyl cyanoacetate Amino ester Moderate to good yields
Orthoformate reaction Triethyl orthoformate, reflux Ethoxymethyleneamino intermediate Used without purification
Hydrazine hydrate treatment Hydrazine hydrate, ethanol, reflux Pyridothienopyrimidinone intermediate High yield (81%)
Phenylisothiocyanate reaction Phenylisothiocyanate, boiling ethanol Thiourea derivative Intermediate for further cyclizations
Aldehyde condensation Aromatic aldehydes, reflux in ethanol Arylidene derivatives High yields (85–92%)

Research Findings and Practical Considerations

  • The Gewald reaction provides a versatile and reliable route to the amino ester core.
  • The intermediate formed by reaction with triethyl orthoformate is sensitive and typically used without purification.
  • Hydrazine hydrate is a key reagent for cyclization and formation of the fused pyridothienopyrimidine ring system.
  • Reaction conditions such as reflux time and solvent choice (ethanol) are critical for optimal yields.
  • The thiourea intermediate serves as a versatile platform for further heterocyclic synthesis.
  • Structural confirmation by IR, NMR, and elemental analysis ensures the integrity of synthesized compounds.

This detailed overview is based on comprehensive literature data and experimental procedures, notably from peer-reviewed synthetic organic chemistry research focusing on pyridine-based heterocycles and fused thienopyridine derivatives. The preparation methods described provide a robust foundation for further functionalization and application in medicinal chemistry.

Q & A

What are the established synthetic routes for Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate?

The compound is commonly synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is suspended in a mixture of ethanol and water, followed by NaOH addition and heating at 80°C for 5.5 hours. After acidification with HCl, the product precipitates as a light brown solid with an 81% yield . Advanced routes include cyclization reactions under varying conditions (e.g., thiourea derivatives reacting with phenylisothiocyanate) to generate fused pyridothienopyrimidines .

How is the crystal structure of this compound characterized, and what non-covalent interactions stabilize its lattice?

X-ray crystallography and Hirshfeld surface analysis reveal that the crystal lattice is stabilized by hydrogen bonds between the compound and water molecules. The quantum theory of atoms in molecules (QT-AIM) further identifies bond critical points, confirming O–H···O and N–H···O interactions. Reduced-density gradient (RDG) analysis highlights van der Waals forces and steric effects as additional stabilizing factors .

What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE): Use NIOSH/EN 166-certified goggles, gloves, and respiratory protection to avoid inhalation of dust or vapors .
  • Spill Management: Avoid dust generation; collect spills using non-sparking tools and store in sealed containers. Prevent environmental release .
  • Storage: Maintain temperatures between 2–8°C in dry, ventilated areas away from incompatible substances .

How do reaction conditions influence the diversity of products derived from this compound?

Cyclization reactions under acidic or basic conditions yield distinct heterocyclic derivatives. For example:

  • Acidic conditions (acetic acid) produce pyrido[4',3':4,5]thieno[2,3-d]pyrimidines.
  • Basic conditions (sodium ethoxide) favor triazolo[1,5-a]pyrimidine formation .
    Optimizing solvent polarity, temperature, and catalysts can further modulate regioselectivity and yield.

What computational methods are employed to predict its pharmacokinetic and toxicity profiles?

ADMET predictions using tools like SwissADME and pkCSM indicate:

  • Oral bioavailability: Compliance with Lipinski’s and Pfizer’s rules (MW < 500, logP < 5).
  • Toxicity: Low endocrine disruption potential but possible respiratory irritation (H335 hazard) . Molecular dynamics simulations (50 ns) validate binding stability with the adenosine A1 receptor (ΔG = −114.56 kcal/mol) .

How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Derivatives are synthesized by modifying the ester group (e.g., hydrolysis to carboxylic acids) or introducing substituents (e.g., benzyl groups) to enhance binding affinity. For instance, Schiff base derivatives are generated via condensation with aldehydes, followed by electrochemical characterization to assess redox properties .

What analytical techniques are critical for distinguishing stereoisomers or tautomeric forms?

  • NMR spectroscopy: 1^1H and 13^13C NMR can resolve tautomeric equilibria, particularly in the thienopyridine ring.
  • High-resolution mass spectrometry (HRMS): Confirms molecular formulae and detects isotopic patterns.
  • X-ray diffraction: Resolves absolute configuration and hydrogen-bonding networks .

How does the compound interact with biological targets like the adenosine A1 receptor?

Molecular docking reveals hydrogen bonding between the carboxylate group and receptor residues (e.g., Asn254). Dynamics simulations show ligand-induced stabilization of α-helices and reduced solvent-accessible surface area (SASA), suggesting enhanced binding pocket compactness .

What methodologies are used to assess its electrochemical properties?

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in aprotic solvents (e.g., DMF) identify redox peaks corresponding to thiophene ring oxidation and amine group reduction. Schiff base derivatives exhibit shifted potentials due to electron-withdrawing substituents .

How are synthetic byproducts or impurities characterized and mitigated?

  • HPLC-MS: Detects and quantifies impurities (e.g., unreacted starting materials).
  • Recrystallization: Ethanol/water mixtures improve purity by removing polar byproducts.
  • Process optimization: Adjusting stoichiometry and reaction time minimizes side reactions .

What patent strategies are employed for novel derivatives of this compound?

Patent claims focus on structural modifications (e.g., halogenation at specific positions) or fusion with indole/imidazole rings to enhance bioactivity. For example, dichloroindole-carboxamide derivatives are patented for anti-inflammatory applications .

How can hydrolysis reactions of ester precursors be optimized for scalability?

  • Catalyst screening: NaOH in ethanol/water (4:3 v/v) achieves >80% conversion.
  • Temperature control: Maintaining 80°C prevents decarboxylation.
  • Workup: Acidification to pH 7 ensures product precipitation without degradation .

What are the implications of non-covalent interactions in its solid-state reactivity?

Hydrogen bonds and π-π stacking in the crystal lattice influence thermal stability and dissolution rates. Weaker interactions (e.g., C–H···S) may facilitate mechanochemical reactivity under grinding conditions .

How is its anti-inflammatory or antiviral activity evaluated in preclinical studies?

  • In vitro assays: COX-2 inhibition (ELISA) and viral replication (e.g., HIV RT-PCR).
  • In vivo models: Rodent paw edema or viral load reduction studies.
    Derivatives with electron-deficient substituents show enhanced activity due to improved target engagement .

What strategies are used to resolve contradictions in reported biological data?

  • Meta-analysis: Cross-referencing multiple studies to identify confounding variables (e.g., solvent effects).
  • Dose-response curves: Establishing EC50/IC50 values under standardized conditions.
  • Structural validation: Confirming compound identity via XRD or 2D NMR to rule out impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate

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